
(2R,3R)-3-methylbutane-1,2,4-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-3-methylbutane-1,2,4-triol is an organic compound with the molecular formula C5H12O3 It is a chiral molecule with two stereocenters, making it an interesting subject for stereochemical studies
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-methylbutane-1,2,4-triol can be achieved through several methods. One common approach involves the reduction of corresponding ketones or aldehydes. For instance, the reduction of 3-methyl-2,4-pentanedione using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield this compound. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes. Microorganisms such as engineered strains of Bacillus or Serratia marcescens can be used to produce this compound through fermentation. These microorganisms are genetically modified to enhance the selectivity and yield of the desired stereoisomer .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-3-methylbutane-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are typical reagents for substitution reactions.
Major Products
Oxidation: Yields ketones or aldehydes.
Reduction: Produces alkanes.
Substitution: Results in halogenated compounds.
Aplicaciones Científicas De Investigación
(2R,3R)-3-methylbutane-1,2,4-triol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations .
Mecanismo De Acción
The mechanism of action of (2R,3R)-3-methylbutane-1,2,4-triol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. This compound can also participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S)-3-methylbutane-1,2,4-triol: A diastereomer with different stereochemistry.
(2S,3S)-3-methylbutane-1,2,4-triol: Another diastereomer with distinct properties.
2,3-butanediol: A related compound with two hydroxyl groups instead of three.
Uniqueness
(2R,3R)-3-methylbutane-1,2,4-triol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its three hydroxyl groups make it highly reactive and versatile for various applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
74213-65-3 |
|---|---|
Fórmula molecular |
C5H12O3 |
Peso molecular |
120.15 g/mol |
Nombre IUPAC |
(2R,3R)-3-methylbutane-1,2,4-triol |
InChI |
InChI=1S/C5H12O3/c1-4(2-6)5(8)3-7/h4-8H,2-3H2,1H3/t4-,5+/m1/s1 |
Clave InChI |
RXEJCNRKXVSXDJ-UHNVWZDZSA-N |
SMILES isomérico |
C[C@H](CO)[C@H](CO)O |
SMILES canónico |
CC(CO)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



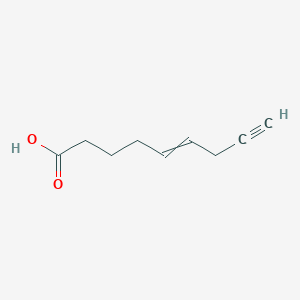
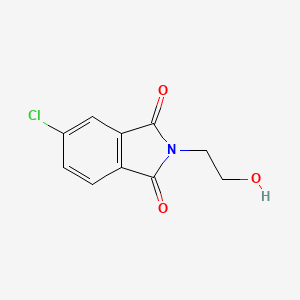


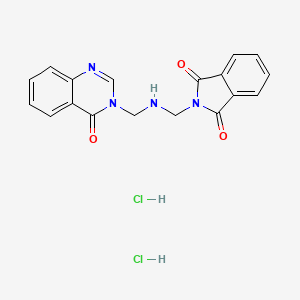
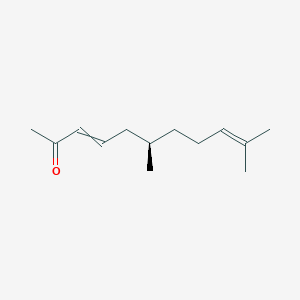
![Lithium, [4-(trimethylsilyl)-1,3-butadiynyl]-](/img/structure/B14444461.png)
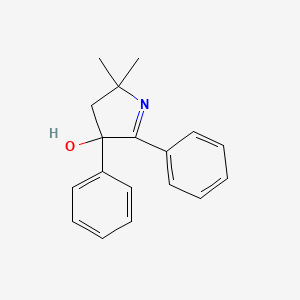
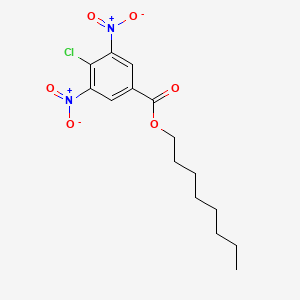
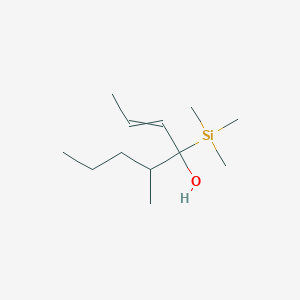
![3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14444482.png)

![4-[2-(4-Bromophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14444497.png)
